molecular formula C10H12BrNO B11951454 N-(4-Bromo-3-ethylphenyl)acetamide CAS No. 52121-41-2

N-(4-Bromo-3-ethylphenyl)acetamide

Cat. No.: B11951454
CAS No.: 52121-41-2
M. Wt: 242.11 g/mol
InChI Key: XOESARZYJCTBMO-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-ethylphenyl)acetamide is an aromatic acetamide derivative characterized by a bromine atom at the para position and an ethyl group at the meta position on the phenyl ring.

Properties

CAS No.

52121-41-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(4-bromo-3-ethylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO/c1-3-8-6-9(12-7(2)13)4-5-10(8)11/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

XOESARZYJCTBMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-3-ethylphenyl)acetamide can be synthesized through the reaction of 4-bromo-3-ethyl aniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(4-azido-3-ethylphenyl)acetamide or N-(4-thiocyanato-3-ethylphenyl)acetamide.

    Oxidation: Formation of 4-bromo-3-ethylbenzoic acid or 4-bromo-3-ethylbenzaldehyde.

    Reduction: Formation of N-(4-bromo-3-ethylphenyl)ethylamine.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Bromo-3-ethylphenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and crystallographic properties.

Structural and Substituent Comparisons

Compound Name Substituents Key Structural Features Notable Properties
This compound –Br (para), –CH₂CH₃ (meta) Ethyl group (electron-donating), bromine (electron-withdrawing) Likely influences crystal packing and bioactivity via steric/electronic effects .
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide –Br (para), –CF₃ (meta) Trifluoromethyl (strong electron-withdrawing) Higher polarity and potential metabolic stability compared to ethyl analog .
N-(4-Bromophenyl)acetamide –Br (para) No meta substituent Simpler structure; used as a reference in crystallographic studies (C–Br bond: 1.8907 Å) .
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide –Cl (meta), –CO-CCl₃ Trichloroacetamide group Electron-withdrawing groups induce distinct crystal lattice parameters (e.g., space group variations) .
N-(4-{[(4-Bromo-3-chlorophenyl)amino]sulfonyl}phenyl)acetamide –Br, –Cl, sulfonyl group Sulfonamide bridge Enhanced hydrogen-bonding capacity; potential for kinase inhibition or antimicrobial activity .

Pharmacological Activity

  • FPR Receptor Agonists : Derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity, activating calcium mobilization in neutrophils. The bromophenyl group enhances receptor binding affinity, suggesting that this compound could be modified for similar targets .
  • Antitumor Potential: Pyrrole-based acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) show antitumor activity, implying that bromine and ethyl substituents in the target compound may synergize with heterocyclic moieties for enhanced efficacy .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Meta-substituted acetamides with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit tighter molecular packing and lower symmetry compared to electron-donating groups (e.g., –CH₃). The ethyl group in this compound may introduce steric hindrance, affecting lattice constants .
  • Bond Length Variations : In N-(4-Bromophenyl)acetamide, the C–Br bond length is 1.8907 Å, slightly shorter than in analogs with bulkier substituents. The ethyl group in the target compound may elongate adjacent C–C bonds due to steric effects .

Biological Activity

N-(4-Bromo-3-ethylphenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will delve into the compound's biological activities, including anticancer effects, enzyme inhibition, and its role in drug design.

Chemical Structure and Properties

This compound features a bromine atom and an ethyl group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of these substituents can influence the compound's interaction with biological targets, enhancing its potential efficacy in medicinal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Anticancer Screening

A comprehensive study involved screening several derivatives of this compound against multiple cancer cell lines, including:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)2.5
This compoundHCT116 (Colon Cancer)1.8
This compoundPC3 (Prostate Cancer)2.0

These results indicate that the compound exhibits promising activity against breast, colon, and prostate cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Enzyme Inhibition

This compound has shown inhibitory activity against key enzymes involved in cancer progression:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive Inhibition0.5
Butyrylcholinesterase (BChE)Non-competitive Inhibition0.8

These findings suggest that the compound may have dual roles in both anticancer activity and neuroprotective effects through enzyme modulation.

Pharmacological Applications

The ongoing research into this compound suggests potential applications in drug design for various therapeutic areas:

  • Anticancer Agents : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Neuroprotective Drugs : Given its enzyme inhibition properties, it may be useful in treating neurodegenerative diseases.
  • Anti-inflammatory Agents : Research indicates potential anti-inflammatory properties, warranting exploration in inflammatory disease models.

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